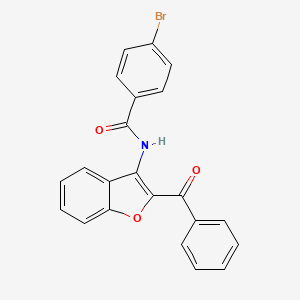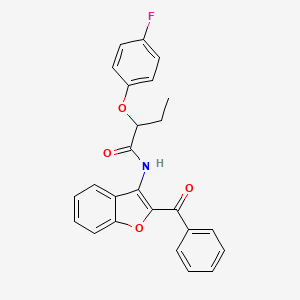
N-(2-benzoyl-1-benzofuran-3-yl)-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-1-benzofuran-3-yl)-4-bromobenzamide is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-bromobenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the benzoyl and bromobenzamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired scale, cost, and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-1-benzofuran-3-yl)-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
- 2-benzoyl-1-benzofuran-3-amine
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-4-bromobenzamide is unique due to the presence of the bromobenzamide group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C22H14BrNO3 |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
N-(2-benzoyl-1-benzofuran-3-yl)-4-bromobenzamide |
InChI |
InChI=1S/C22H14BrNO3/c23-16-12-10-15(11-13-16)22(26)24-19-17-8-4-5-9-18(17)27-21(19)20(25)14-6-2-1-3-7-14/h1-13H,(H,24,26) |
Clave InChI |
DKANCLZDLKKDIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022873.png)
![7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15022875.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15022892.png)
![(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15022899.png)
![3-[4-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B15022920.png)
![7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022921.png)

![Methyl 7-[4-(dimethylamino)phenyl]-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B15022931.png)
![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15022934.png)
![2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15022940.png)
![Methyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15022952.png)
![{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone](/img/structure/B15022960.png)
![(8-Fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B15022961.png)
![1-(2-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022962.png)
